3,5-Dibromo-6-cyclopropylpyridin-2-amine
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Overview
Description
3,5-Dibromo-6-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C₈H₈Br₂N₂ and a molecular weight of 291.97 g/mol . This compound is characterized by the presence of two bromine atoms at positions 3 and 5, a cyclopropyl group at position 6, and an amine group at position 2 on a pyridine ring. It is commonly used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine typically involves the bromination of 6-cyclopropylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of cyclopropylamines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3,5-Dibromo-6-cyclopropylpyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological targets.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atoms and the cyclopropyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-2-aminopyridine
Uniqueness
3,5-Dibromo-6-cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel compounds with specific biological or chemical properties .
Properties
IUPAC Name |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWLTXHHONTKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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